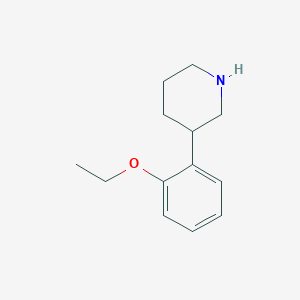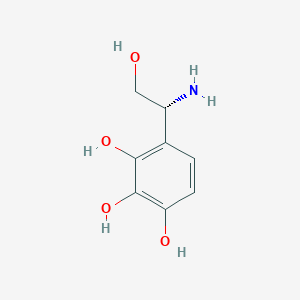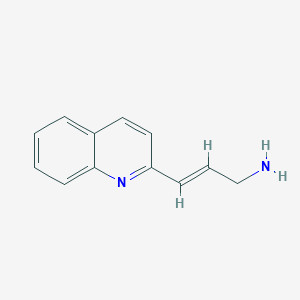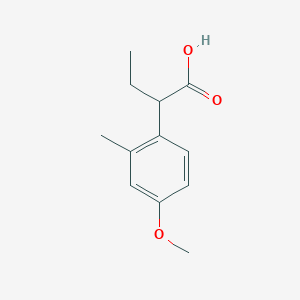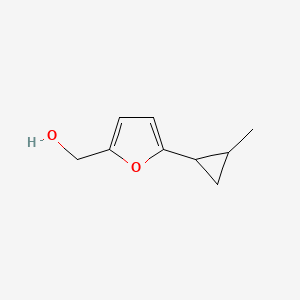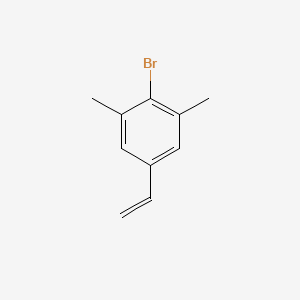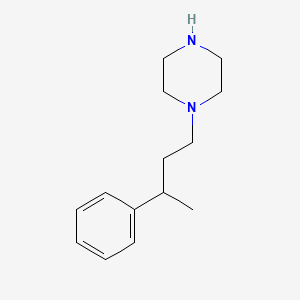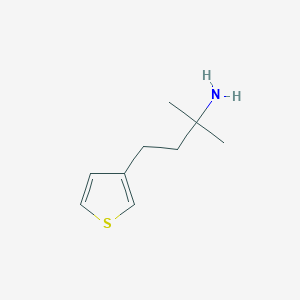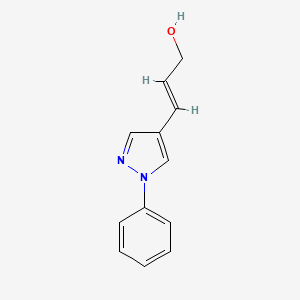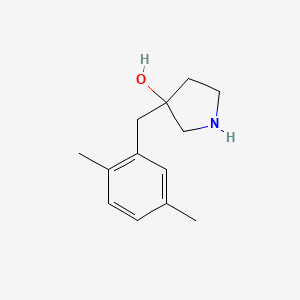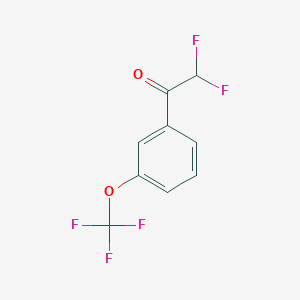
2,2-Difluoro-1-(3-(trifluoromethoxy)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1-(3-(trifluoromethoxy)phenyl)ethanone is an organic compound with the molecular formula C9H5F5O2. It is characterized by the presence of both difluoro and trifluoromethoxy groups attached to a phenyl ring.
Métodos De Preparación
The synthesis of 2,2-Difluoro-1-(3-(trifluoromethoxy)phenyl)ethanone typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with difluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide. The mixture is heated to facilitate the reaction, leading to the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
2,2-Difluoro-1-(3-(trifluoromethoxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 2,2-difluoro-1-(3-(trifluoromethoxy)phenyl)ethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoro or trifluoromethoxy groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,2-Difluoro-1-(3-(trifluoromethoxy)phenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-1-(3-(trifluoromethoxy)phenyl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The trifluoromethoxy group can also influence the compound’s electronic properties, affecting its reactivity and stability. These interactions can modulate biological pathways and lead to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar compounds to 2,2-Difluoro-1-(3-(trifluoromethoxy)phenyl)ethanone include:
2,2-Difluoro-1-(2-(trifluoromethoxy)phenyl)ethanone: This compound has a similar structure but with the trifluoromethoxy group in a different position on the phenyl ring.
1-(2-(Trifluoromethoxy)phenyl)ethanone: This compound lacks the difluoro group, making it less fluorinated and potentially less reactive.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which can significantly influence its chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H5F5O2 |
|---|---|
Peso molecular |
240.13 g/mol |
Nombre IUPAC |
2,2-difluoro-1-[3-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H5F5O2/c10-8(11)7(15)5-2-1-3-6(4-5)16-9(12,13)14/h1-4,8H |
Clave InChI |
IUXVHRLUHVYREQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Chloro-5-fluorophenyl)methyl]piperazine](/img/structure/B13603535.png)
